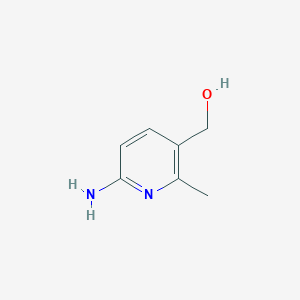

(6-Amino-2-methylpyridin-3-yl)methanol

Description

Significance of Amino-, Methyl-, and Hydroxymethyl-Substituted Pyridines in Contemporary Research

The presence of amino, methyl, and hydroxymethyl groups on a pyridine (B92270) ring contributes distinct properties that are leveraged in modern chemical research. The combination of these specific functional groups creates a unique chemical entity with potential for diverse applications.

Amino Group (-NH₂): The amino group is a powerful hydrogen bond donor and can act as a basic center or a nucleophile. In medicinal chemistry, aminopyridines are key components in drugs targeting a wide range of diseases. For instance, derivatives of 6-aminopyridine have been investigated for their anticonvulsant and antihistaminic activities. documentsdelivered.com The amino group is also crucial for forming interactions with biological targets like enzymes and receptors and serves as a versatile handle for further chemical modifications. researchgate.net

Hydroxymethyl Group (-CH₂OH): The hydroxymethyl group introduces polarity and provides both hydrogen bond donor and acceptor capabilities. This functional group can improve a compound's solubility and pharmacokinetic profile. It also serves as a synthetic handle for derivatization, for example, through esterification or etherification, to create prodrugs or to attach the molecule to other scaffolds. The synthesis and application of various pyridine-methanol derivatives are subjects of ongoing research, including their use as intermediates in the preparation of complex molecules. google.com

The specific arrangement of these three functional groups in (6-Amino-2-methylpyridin-3-yl)methanol results in a molecule with a distinct profile, offering multiple points for chemical interaction and further synthesis.

Overview of Research Trajectories for (6-Amino-2-methylpyridin-3-yl)methanol

While specific, in-depth public research focusing exclusively on (6-Amino-2-methylpyridin-3-yl)methanol is not extensively documented, its chemical structure points to its significant role as a synthetic building block. The compound is commercially available, which typically indicates its use as an intermediate in the synthesis of more complex, often proprietary, molecules in fields like pharmaceuticals and materials science. sigmaaldrich.com

The research trajectories for this compound can be inferred from the numerous studies on related pyridine derivatives that incorporate the same key functional groups:

As an Intermediate in Medicinal Chemistry: The scaffold of (6-Amino-2-methylpyridin-3-yl)methanol is highly relevant to the development of therapeutic agents. For example, substituted aminopyridines are central to the design of kinase inhibitors, which are crucial in cancer therapy. researchgate.netnih.gov Research on compounds like 6-amino-2-pyridone-3,5-dicarbonitriles has demonstrated anti-cancer bioactivity. nih.govdundee.ac.uk The structure of (6-Amino-2-methylpyridin-3-yl)methanol makes it an ideal starting point for the synthesis of such complex, biologically active molecules.

In the Development of Novel Materials: Functionalized pyridines are also used in the development of ligands for metal complexes and in the creation of new organic materials. The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the functional groups can coordinate with metal ions, making such compounds valuable in catalysis and materials science. researchgate.net

Data Tables

Table 1: Physicochemical Properties of (6-Amino-2-methylpyridin-3-yl)methanol

| Property | Value | Source |

|---|---|---|

| CAS Number | 1227489-66-8 | sigmaaldrich.com |

| Molecular Formula | C₇H₁₀N₂O | - |

| Molecular Weight | 138.17 g/mol | - |

Table 2: Examples of Research on Structurally Related Functionalized Pyridine Derivatives

| Compound/Derivative Class | Research Focus/Application | Key Findings |

|---|---|---|

| 6-amino-2-pyridone-3,5-dicarbonitriles | Anti-cancer agents | Demonstrated potent anti-cancer activity against various cancer cell lines, including glioblastoma. nih.govdundee.ac.uk |

| 6-Amino-2,4,5-trimethylpyridin-3-ol and related derivatives | Selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors | Identified compounds with high selectivity for FGFR4, showing potential for treating hepatocellular carcinoma. researchgate.netnih.gov |

| Substituted 6-amino/methyl pyridine derivatives | Pharmacological evaluation for anticonvulsant and other activities | Several synthesized compounds exhibited significant anticonvulsant, antihistaminic, and sympathetic blocking activities. documentsdelivered.com |

| (6-methyl-pyridin-2-ylamino)-acetic acid | Coordination with copper to enhance antibacterial activity | The synthesis of a novel ligand from 2-amino-6-methylpyridine (B158447) and its copper complex showed enhanced antibacterial properties. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(6-amino-2-methylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCHPQGGINJKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 6 Amino 2 Methylpyridin 3 Yl Methanol

Direct Synthesis Pathways

Direct synthesis pathways aim to introduce the required functional groups onto a simpler pyridine (B92270) scaffold. These methods often rely on controlling the regioselectivity of the reactions to achieve the desired substitution pattern.

Regioselective Amination and Hydroxymethylation Reactions

Achieving the 2,3,6-substitution pattern of (6-Amino-2-methylpyridin-3-yl)methanol through direct and regioselective amination and hydroxymethylation of a simpler pyridine precursor, such as 2-methylpyridine, is a significant challenge. The inherent electronic properties of the pyridine ring typically direct electrophilic substitutions to the 3- and 5-positions and nucleophilic substitutions to the 2-, 4-, and 6-positions.

A hypothetical direct approach could involve the controlled functionalization of 2-methylpyridine. However, direct C-H amination and hydroxymethylation with high regioselectivity at the 3- and 6-positions simultaneously is not a straightforward process and often requires multi-step sequences involving protecting groups and directed metalation strategies.

A more plausible, albeit still challenging, direct approach would be the functionalization of a pre-substituted pyridine. For instance, starting with 6-amino-2-methylpyridine, a regioselective hydroxymethylation at the 3-position would be required. This could potentially be achieved through methods like directed ortho-metalation, where the amino group directs a metalating agent to the adjacent 5-position, or potentially the 3-position under specific conditions, followed by reaction with a formaldehyde equivalent. However, the regioselectivity of such reactions can be difficult to control.

Advanced Functionalization Techniques

Modern synthetic organic chemistry offers several advanced functionalization techniques that could be strategically applied to the synthesis of (6-Amino-2-methylpyridin-3-yl)methanol. These methods often involve transition-metal-catalyzed C-H activation, which allows for the direct introduction of functional groups without the need for pre-functionalized starting materials.

For example, a C-H activation approach could be envisioned starting from 6-amino-2-methylpyridine. A directed C-H functionalization at the 3-position could be achieved using a suitable directing group attached to the amino moiety, which would then guide a transition metal catalyst to activate the C3-H bond for subsequent hydroxymethylation.

Another advanced strategy involves the use of pyridine N-oxides, which alters the electronic properties of the pyridine ring and can facilitate functionalization at different positions. This approach is discussed in more detail in section 2.2.2.

Synthesis via Precursor Transformation

The most common and reliable methods for synthesizing highly substituted pyridines like (6-Amino-2-methylpyridin-3-yl)methanol involve the transformation of a precursor that already contains some of the required functional groups or their synthetic equivalents.

Modification of Substituted Pyridine Intermediates

A highly effective and frequently employed strategy for the synthesis of (6-Amino-2-methylpyridin-3-yl)methanol is through the reduction of a carboxylic acid precursor, specifically 6-amino-2-methylnicotinic acid. This method is advantageous as it builds upon a stable and accessible intermediate where the substitution pattern is already established.

A key step in this pathway is the synthesis of 6-amino-2-methylnicotinic acid itself. A one-pot synthesis has been developed starting from 2-chloro-3-cyano-6-methylpyridine. This process involves an initial reaction with an aqueous solution of ammonia under pressure and heat to form 2-amino-6-methylnicotinamide, followed by the removal of ammonia and subsequent hydrolysis with a base like potassium hydroxide to yield the desired 6-amino-2-methylnicotinic acid google.com.

Once the 6-amino-2-methylnicotinic acid is obtained, the final step is the reduction of the carboxylic acid group to a hydroxymethyl group. This is a standard transformation in organic synthesis and can be achieved using various reducing agents.

| Reaction Step | Starting Material | Reagents and Conditions | Product | Key Features |

| Amination/Hydrolysis | 2-chloro-3-cyano-6-methylpyridine | 1. 28% aq. NH3, 170°C, 7h (autoclave) 2. Remove NH3 3. KOH, 100°C, 3h | 6-amino-2-methylnicotinic acid | One-pot synthesis from a commercially available precursor. google.com |

| Reduction | 6-amino-2-methylnicotinic acid | Common reducing agents (e.g., LiAlH4 in THF, or borane complexes like BH3·THF). | (6-Amino-2-methylpyridin-3-yl)methanol | Standard reduction of a carboxylic acid to a primary alcohol. |

This table presents a plausible and common synthetic route based on established chemical transformations.

Derivatization of Pyridine N-oxides

The use of pyridine N-oxides is a powerful strategy for modifying the reactivity of the pyridine ring. The N-oxide group is electron-donating through resonance and electron-withdrawing inductively, which activates the 2- and 6-positions for nucleophilic attack and the 4-position for both nucleophilic and electrophilic attack. More importantly, it can facilitate functionalization at the 2-position, which can then be followed by deoxygenation.

A potential synthetic route utilizing a pyridine N-oxide could start with 2-methyl-3-nitropyridine. Oxidation of the pyridine nitrogen would yield 2-methyl-3-nitropyridine N-oxide. This intermediate could then undergo nucleophilic substitution at the 6-position with an amine source, followed by reduction of the nitro group and the N-oxide. However, controlling the regioselectivity of amination can be challenging.

An alternative and more controlled approach involves the amination of 3,5-disubstituted pyridine N-oxides. While not a direct route to the target compound, this methodology highlights the utility of N-oxides in directing amination reactions regioselectively .

Catalytic Synthesis and Sustainable Chemistry Principles

Modern synthetic chemistry places a strong emphasis on the development of catalytic and sustainable methods to reduce environmental impact and improve efficiency. These principles can be applied to the synthesis of (6-Amino-2-methylpyridin-3-yl)methanol and its precursors.

The use of one-pot, two-step catalytic processes for the synthesis of substituted aminopyridines is a prime example of sustainable chemistry. Such methods, which can utilize natural product-derived catalysts like betaine and guanidine carbonate, minimize waste by avoiding the isolation of intermediates and often proceed under milder conditions nih.govrsc.org. While these specific examples lead to different pyridine structures, the principles of one-pot synthesis and the use of green catalysts are broadly applicable.

In the context of the precursor synthesis, catalytic methods for amination reactions are well-established. For instance, copper-catalyzed amination of halopyridines is a common method for introducing amino groups. The development of more efficient and environmentally benign catalysts for such transformations is an ongoing area of research.

Furthermore, the reduction of the carboxylic acid to the alcohol can also be performed using catalytic hydrogenation under certain conditions, which is a greener alternative to the use of stoichiometric metal hydride reagents.

The principles of green chemistry, such as atom economy, use of less hazardous chemical syntheses, and energy efficiency, are key considerations in the modern synthesis of complex molecules like (6-Amino-2-methylpyridin-3-yl)methanol.

Transition-Metal-Catalyzed Coupling Reactions Relevant to Pyridine Functionalization

Transition-metal catalysis offers powerful tools for the functionalization of pyridine rings, often providing routes that are not feasible through traditional methods. These reactions primarily involve the activation of C-H bonds or the use of pre-functionalized pyridines (e.g., halopyridines) in cross-coupling reactions.

For a molecule like (6-Amino-2-methylpyridin-3-yl)methanol, catalytic strategies could theoretically be employed to introduce the hydroxymethyl group at the C3 position. A common precursor for such a transformation would be a suitably substituted halopyridine, such as 3-bromo-6-amino-2-methylpyridine.

Key Catalytic Reactions:

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki, Stille, or Negishi couplings are foundational in pyridine functionalization. A strategy could involve the coupling of a 3-halopyridine with an organometallic reagent containing a protected hydroxymethyl group. For instance, a boronic ester (for Suzuki coupling) or a zinc reagent (for Negishi coupling) could be used. The choice of catalyst and ligands is crucial for achieving high yield and selectivity, overcoming challenges such as catalyst inhibition by the basic pyridine nitrogen.

Copper-Catalyzed Reactions: Copper catalysts are particularly effective for amination reactions. While the amino group in the target molecule is often incorporated in the starting pyridine precursor, copper-catalyzed methods are instrumental in synthesizing such precursors from halopyridines. For instance, the amination of 2-bromo-6-methylpyridine derivatives can be achieved using aqueous ammonia with a copper oxide catalyst, often in a solvent like ethylene glycol rsc.orgnih.gov.

Direct C-H Functionalization: A more advanced and atom-economical approach is the direct C-H functionalization of the pyridine ring. This avoids the need for pre-halogenation of the starting material. Catalysts based on palladium, rhodium, or iridium can direct the installation of functional groups at specific positions. For the target molecule, a directing group might be needed to achieve selective functionalization at the C3 position, as C2 and C4 are often more electronically favored for such reactions rutgers.edu. The inherent substitution pattern of the starting material (2-methyl-6-aminopyridine) would also heavily influence the regiochemical outcome of any C-H activation attempt.

The table below summarizes some relevant transition-metal-catalyzed reactions for pyridine functionalization.

| Reaction Type | Catalyst System (Example) | Substrate Example | Product Type | Key Advantage |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | 3-Bromopyridine + Arylboronic acid | 3-Arylpyridine | Wide functional group tolerance |

| Negishi Coupling | PdCl₂(dppf) | 3-Iodopyridine + Organozinc reagent | 3-Substituted Pyridine | High reactivity of organozinc reagent |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand / Base | 2-Chloropyridine + Amine | 2-Aminopyridine (B139424) | Efficient C-N bond formation |

| Copper-Catalyzed Amination | Cu₂O / Ligand | 2-Bromopyridine + NH₃ | 2-Aminopyridine | Cost-effective metal catalyst |

| C-H Arylation | Pd(OAc)₂ / Ligand | Pyridine + Aryl Halide | 2-Arylpyridine (typically) | High atom economy |

Green Chemistry Considerations in the Synthesis of (6-Amino-2-methylpyridin-3-yl)methanol

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of (6-Amino-2-methylpyridin-3-yl)methanol involves evaluating starting materials, reagents, solvents, and reaction conditions.

A plausible classical synthesis route for this compound would start from 6-amino-2-methylnicotinic acid. This route involves two main steps:

Esterification: Protection of the carboxylic acid, for example, by converting it to a methyl or ethyl ester using an alcohol in the presence of an acid catalyst.

Reduction: Reduction of the ester to the primary alcohol using a strong reducing agent.

Analysis of the Classical Route:

Reagents: The traditional reduction of an ester to an alcohol often employs stoichiometric amounts of powerful and hazardous reducing agents like lithium aluminum hydride (LiAlH₄). These reagents are highly reactive with water, require anhydrous solvents (like THF or diethyl ether), and generate significant amounts of waste that require careful quenching and disposal.

Solvents: The use of volatile organic solvents (VOCs) such as THF, diethyl ether, and methanol (B129727) is common.

Atom Economy: The use of stoichiometric reagents like LiAlH₄ leads to poor atom economy.

Greener Alternatives:

Several modifications can make this synthesis more environmentally benign:

Catalytic Reduction: Replacing LiAlH₄ with catalytic hydrogenation is a significantly greener alternative. This process uses a heterogeneous catalyst (e.g., Pd/C, Raney Nickel) and molecular hydrogen as the reductant. The only byproduct is water (if any), leading to a much higher atom economy and reduced waste. This, however, may require high pressures and temperatures and careful screening for catalyst compatibility with the aminopyridine substrate.

Greener Solvents: Where possible, replacing hazardous solvents with more sustainable alternatives like ethanol, 2-methyltetrahydrofuran (2-MeTHF), or even water is preferable. One-pot or multicomponent reactions, which reduce the number of steps and the need for purification of intermediates, are also a key green strategy nih.gov.

The following table compares the traditional and a potential greener approach for the key reduction step.

| Feature | Traditional Method (LiAlH₄ Reduction) | Greener Method (Catalytic Hydrogenation) |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Hydrogen Gas (H₂) |

| Catalyst | None (stoichiometric reagent) | Heterogeneous catalyst (e.g., Pd/C, Ru-based) |

| Solvent | Anhydrous THF or Et₂O | Methanol, Ethanol, or other protic solvents |

| Byproducts | Aluminum salts, LiOH | Minimal to none |

| Safety Concerns | Highly pyrophoric, violent reaction with water | Flammable gas, requires high-pressure equipment |

| Atom Economy | Low | High |

| Workup | Careful aqueous quench required | Simple filtration to remove catalyst |

Retrosynthetic Analysis: Disconnection Strategies for (6-Amino-2-methylpyridin-3-yl)methanol

Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For (6-Amino-2-methylpyridin-3-yl)methanol, several disconnection strategies can be envisioned.

Strategy 1: Functional Group Interconversion (FGI)

The most straightforward retrosynthetic step is the disconnection of the primary alcohol functionality.

C-O Disconnection: The primary alcohol can be traced back to the reduction of a more oxidized functional group at the same position. This leads to precursors such as an ester, a carboxylic acid, or an aldehyde. This is a classic Functional Group Interconversion (FGI) approach.

Precursor: 6-amino-2-methylnicotinic acid (or its ester). This is a highly logical precursor as the reduction of a carboxylic acid or its ester to an alcohol is a reliable and high-yielding transformation. This aligns with known syntheses of similar pyridinemethanol compounds.

Retrosynthetic Path (FGI):

Strategy 2: Disconnection of the Pyridine Ring

Hantzsch-type Condensation: This would involve disconnecting the ring into components that can form the dihydropyridine intermediate, which is subsequently oxidized. For this highly substituted and unsymmetrical pyridine, a direct Hantzsch synthesis would likely lead to significant challenges with regioselectivity and is therefore a less practical approach.

Building upon a Pre-formed Ring: A more common strategy is to start with a simpler, commercially available pyridine and add the substituents. For example, one could envision starting with 2-amino-6-methylpyridine (B158447) and introducing the hydroxymethyl group at the C3 position. This would require a C-C bond-forming reaction.

Formylation/Hydroxymethylation: This could involve electrophilic aromatic substitution (e.g., formylation), which is difficult on an electron-rich aminopyridine and often lacks regiocontrol. A more plausible route would be directed ortho-metalation. If a directing group can be installed, lithiation followed by quenching with formaldehyde could form the desired C-C bond. However, controlling the site of metalation in the presence of the amino and methyl groups would be a significant challenge.

Given the reliability and predictability of the functional group interconversion strategy, the retrosynthetic path originating from 6-amino-2-methylnicotinic acid is the most strategically sound and likely to be employed in practice.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Amino 2 Methylpyridin 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of (6-Amino-2-methylpyridin-3-yl)methanol provides detailed information about the number, environment, and connectivity of protons in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The aromatic region of the spectrum is expected to show two distinct signals for the pyridine (B92270) ring protons. The proton at the C4 position is anticipated to appear as a doublet, coupled to the proton at the C5 position. Similarly, the proton at the C5 position will also present as a doublet due to coupling with the C4 proton.

The protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet, and the methyl group (-CH₃) protons will also likely be observed as a singlet. The amino group (-NH₂) protons typically appear as a broad singlet, and the hydroxyl (-OH) proton of the methanol (B129727) group will also be a singlet, the chemical shift of which can be solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4 | ~ 7.4 | d |

| H5 | ~ 6.4 | d |

| -NH₂ | ~ 5.8 | br s |

| -OH | Variable | s |

| -CH₂OH | ~ 4.3 | s |

| -CH₃ | ~ 2.3 | s |

Note: Predicted values are based on the analysis of structurally similar compounds and established substituent effects.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in (6-Amino-2-methylpyridin-3-yl)methanol will give rise to a distinct signal.

The pyridine ring is expected to show five signals in the aromatic region. The chemical shifts of these carbons are influenced by the electron-donating amino group and the electron-donating methyl group, as well as the hydroxymethyl substituent. The carbon atom bearing the amino group (C6) and the carbon with the methyl group (C2) are expected to be significantly shifted. The remaining pyridine carbons (C3, C4, and C5) will also have characteristic chemical shifts. The carbon of the hydroxymethyl group (-CH₂OH) and the methyl group (-CH₃) will appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 156 |

| C3 | ~ 120 |

| C4 | ~ 138 |

| C5 | ~ 108 |

| C6 | ~ 158 |

| -CH₂OH | ~ 60 |

| -CH₃ | ~ 23 |

Note: Predicted values are based on data from analogous compounds such as 2-amino-6-methylpyridine (B158447) and substituent effect calculations.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of (6-Amino-2-methylpyridin-3-yl)methanol is expected to display several characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine are anticipated in the 3400-3200 cm⁻¹ region, likely as two distinct bands. The O-H stretching of the hydroxyl group will appear as a broad band around 3300 cm⁻¹.

The aromatic C-H stretching vibrations of the pyridine ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and hydroxymethyl groups will be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to absorptions in the 1600-1400 cm⁻¹ region. The C-N and C-O stretching vibrations are expected in the 1300-1000 cm⁻¹ range.

Interactive Data Table: Predicted FT-IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretch (asymmetric and symmetric) | 3400 - 3200 |

| O-H stretch | ~ 3300 (broad) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 3000 - 2850 |

| C=C and C=N ring stretch | 1600 - 1400 |

| C-N stretch | 1300 - 1200 |

| C-O stretch | 1100 - 1000 |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of (6-Amino-2-methylpyridin-3-yl)methanol is expected to show a strong signal for the symmetric pyridine ring breathing mode, which is a characteristic feature of substituted pyridines. The C-H stretching vibrations will also be present. The C-C and C-N stretching modes within the ring will give rise to distinct Raman signals. The vibrations of the methyl and hydroxymethyl groups will also be observable.

Interactive Data Table: Predicted Raman Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 3000 - 2850 |

| Pyridine ring breathing | ~ 1000 |

| C=C and C=N ring stretch | 1600 - 1400 |

| C-CH₃ stretch | ~ 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of (6-Amino-2-methylpyridin-3-yl)methanol, like other aminopyridine derivatives, is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The presence of the amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The spectrum will likely show two main absorption bands, characteristic of the electronic system of the substituted pyridine ring.

Interactive Data Table: Predicted UV-Vis Data

| Transition | Predicted λmax (nm) |

| π → π | ~ 280 - 300 |

| n → π | ~ 240 - 260 |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. For the compound (6-Amino-2-methylpyridin-3-yl)methanol, mass spectrometry provides crucial data for confirming its molecular identity.

The molecular formula of (6-Amino-2-methylpyridin-3-yl)methanol is C₇H₁₀N₂O. The exact mass, or monoisotopic mass, of this compound is calculated to be 138.07932 Da. cdnsciencepub.com In a typical mass spectrometry experiment, this compound would be ionized, most commonly forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), depending on the ionization technique employed.

Publicly available databases provide predicted mass spectrometry data. For (6-Amino-2-methylpyridin-3-yl)methanol, the predicted m/z for the molecular ion [M]⁺ is 138.07877. cdnsciencepub.com If using an ionization method that involves protonation, such as electrospray ionization (ESI), the expected ion would be the protonated molecule [M+H]⁺, with a predicted m/z of 139.08660. cdnsciencepub.com The observation of this molecular ion peak is the primary evidence for the presence and molecular weight of the compound.

Loss of a hydrogen atom: leading to an [M-H]⁺ ion.

Loss of the hydroxymethyl group (-CH₂OH): This would result in a significant fragment ion.

Cleavage of the amino group (-NH₂): This is another plausible fragmentation pathway.

Ring fragmentation: The pyridine ring itself could break apart to form smaller charged fragments.

To provide a definitive analysis of the fragmentation pattern, experimental data from techniques such as electron ionization (EI) mass spectrometry or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) would be required. Such an experiment would allow for the identification of the major fragment ions and help in the complete structural elucidation of the molecule.

The following table summarizes the key predicted molecular ions for (6-Amino-2-methylpyridin-3-yl)methanol.

| Ion Type | Predicted m/z | Notes |

| [M]⁺ | 138.07877 | Molecular Ion |

| [M+H]⁺ | 139.08660 | Protonated Molecule |

| [M+Na]⁺ | 161.06854 | Sodium Adduct |

| [M-H]⁻ | 137.07204 | Deprotonated Molecule |

Data sourced from PubChem. cdnsciencepub.com

Further experimental research is necessary to fully characterize the mass spectrometric behavior and fragmentation pathways of (6-Amino-2-methylpyridin-3-yl)methanol.

Computational Chemistry and Theoretical Investigations of 6 Amino 2 Methylpyridin 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular structure and behavior. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic landscape.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For (6-Amino-2-methylpyridin-3-yl)methanol, a DFT approach, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the molecule's most stable three-dimensional arrangement, known as its optimized geometry. sigmaaldrich.com

This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The output provides precise bond lengths, bond angles, and dihedral angles, defining the molecule's shape. These geometric parameters are crucial as they influence the molecule's physical and chemical properties.

Illustrative Optimized Geometric Parameters for (6-Amino-2-methylpyridin-3-yl)methanol This table presents expected parameters from a DFT/B3LYP/6-311++G(d,p) calculation. Actual values would require a specific computational study.

| Parameter | Bond/Angle | Expected Value |

| Bond Lengths (Å) | C2-N1 | ~1.34 |

| C6-N1 | ~1.38 | |

| C6-N(Amino) | ~1.37 | |

| C3-C(Methanol) | ~1.51 | |

| C(Methanol)-O | ~1.43 | |

| Bond Angles ( °) | C6-N1-C2 | ~117.5 |

| N1-C2-C3 | ~123.0 | |

| C2-C3-C(Methanol) | ~121.0 | |

| Dihedral Angle ( °) | C2-C3-C(Methanol)-O | ~-120.0 |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. For (6-Amino-2-methylpyridin-3-yl)methanol, the electron-donating amino group and the pyridine (B92270) ring would significantly influence the energy and distribution of these orbitals.

Illustrative Frontier Molecular Orbital Properties This table contains representative values for a molecule of this type. Specific calculations are needed for precise data.

| Parameter | Description | Expected Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.9 |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.9 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular charge transfer (ICT), and the nature of chemical bonds. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. In (6-Amino-2-methylpyridin-3-yl)methanol, these would be concentrated around the electronegative nitrogen atom of the pyridine ring, the amino group's nitrogen, and the hydroxyl group's oxygen.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. These would be found around the hydrogen atoms of the amino and hydroxyl groups.

Green regions denote neutral or areas with near-zero potential.

The MEP surface provides a clear, qualitative prediction of where the molecule is most likely to interact with other chemical species.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.

Vibrational Frequencies (IR/Raman): DFT calculations can compute the vibrational modes of (6-Amino-2-methylpyridin-3-yl)methanol. The resulting frequencies correspond to peaks in its infrared (IR) and Raman spectra. This allows for the assignment of experimental peaks to specific molecular motions, such as N-H stretching from the amino group, O-H stretching from the methanol (B129727) moiety, and C=N stretching within the pyridine ring.

Chemical Shifts (NMR): The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding around each nucleus, a theoretical NMR spectrum can be generated. This is useful for confirming the molecular structure by comparing the predicted spectrum with experimental results.

Illustrative Predicted Vibrational Frequencies This table shows representative vibrational modes and their expected frequencies. Calculated values are often scaled to better match experimental data.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

| O-H Stretch | Hydroxyl | ~3450 |

| N-H Asymmetric Stretch | Amino | ~3350 |

| N-H Symmetric Stretch | Amino | ~3250 |

| C-H Aromatic Stretch | Pyridine Ring | ~3050 |

| C=N/C=C Ring Stretch | Pyridine Ring | ~1600, 1550 |

| C-O Stretch | Methanol | ~1050 |

Analysis of Intra- and Intermolecular Hydrogen Bonding Networks

The presence of both hydrogen bond donors (-NH₂ and -OH groups) and acceptors (the pyridine ring nitrogen and the oxygen atom) makes (6-Amino-2-methylpyridin-3-yl)methanol capable of forming complex hydrogen bonding networks. chemrxiv.org

Intramolecular Hydrogen Bonding: A hydrogen bond could potentially form between the hydroxyl group's hydrogen and the amino group's nitrogen, or vice versa, depending on the molecule's conformation. Computational analysis can determine the stability of such conformers and the strength of these internal interactions.

Intermolecular Hydrogen Bonding: In the solid state or in solution, (6-Amino-2-methylpyridin-3-yl)methanol would form extensive intermolecular hydrogen bonds. These interactions govern the molecule's crystal packing, solubility, and boiling point. Theoretical models, including periodic DFT for solids, can be used to simulate these networks and calculate the energy of these interactions, revealing how molecules arrange themselves in a condensed phase. The N-H···N, O-H···N, and N-H···O interactions would be the most significant in defining the supramolecular structure. scispace.com

Chemical Reactivity and Mechanistic Studies of 6 Amino 2 Methylpyridin 3 Yl Methanol

Reactivity of the Pyridine (B92270) Ring

The pyridine ring's aromaticity allows it to undergo substitution reactions, but its reactivity is significantly modulated by the resident nitrogen atom and the attached functional groups. The nitrogen atom's electronegativity deactivates the ring towards electrophilic attack compared to benzene. uoanbar.edu.iqwikipedia.org However, the presence of the strongly activating amino group and the moderately activating methyl group counteracts this deactivation to a certain extent.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) on the pyridine ring of (6-Amino-2-methylpyridin-3-yl)methanol is feasible due to the activating effects of the amino and methyl substituents. The amino group is a powerful ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The pyridine nitrogen itself directs electrophiles to the meta-position (C-3 and C-5). Considering the positions of the existing groups, the directing effects can be summarized as follows:

| Substituent | Position | Activating/Deactivating | Ortho/Para/Meta Directing |

| -NH₂ | C-6 | Strongly Activating | Ortho, Para |

| -CH₃ | C-2 | Activating | Ortho, Para |

| -CH₂OH | C-3 | Weakly Deactivating | Meta |

| Ring Nitrogen | N-1 | Deactivating | Meta |

The powerful directing effect of the amino group at C-6 would strongly favor substitution at the ortho position (C-5). The methyl group at C-2 directs towards C-3 (occupied) and C-1 (N-atom). Therefore, electrophilic attack is most likely to occur at the C-5 position, which is ortho to the amino group and meta to the hydroxymethyl group. Reactions like nitration and halogenation are expected to proceed at this position, although potentially requiring carefully controlled conditions to avoid side reactions on the amino group. chemicalbook.com For instance, nitration of 2-Amino-6-methylpyridine (B158447) in the presence of sulfuric acid has been shown to yield N-(6-methyl-5-nitropyridin-2-yl)nitramide, indicating substitution at the C-5 position. chemicalbook.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on pyridine rings typically requires a good leaving group (like a halide) and the presence of strong electron-withdrawing groups to activate the ring for nucleophilic attack. youtube.com The pyridine ring in (6-Amino-2-methylpyridin-3-yl)methanol is electron-rich due to the amino and methyl groups, making it generally unreactive towards SNAr unless one of the existing groups is first converted into a suitable leaving group.

However, a classic reaction for aminating pyridines is the Chichibabin reaction, which involves heating the pyridine with sodium amide in an inert solvent. youtube.com This reaction introduces an amino group, typically at the C-2 or C-4 position, by displacing a hydride ion. Given that the C-2 and C-6 positions are already substituted in the target molecule, and the C-4 position is sterically accessible, a modified Chichibabin-type reaction could potentially occur, although it is not a common pathway for polysubstituted pyridines of this nature. More contemporary methods for the amination of pyridines often involve transition-metal catalysis, which can enable the substitution of groups that are poor leaving groups under classical SNAr conditions. thieme-connect.de

Reactivity of the Amino Group

The exocyclic amino group at the C-6 position behaves as a typical aromatic amine, rendering it nucleophilic and susceptible to a range of reactions.

Acylation and Alkylation Reactions

The amino group of (6-Amino-2-methylpyridin-3-yl)methanol can be readily acylated by reacting it with acyl chlorides or anhydrides to form the corresponding amides. Studies on the acetylation of aminopyridines with acetic anhydride (B1165640) show that the reaction typically occurs directly at the exocyclic amino nitrogen. publish.csiro.au For instance, the acylation of various aminopyridines with endic anhydride proceeds chemoselectively at the amino group. researchgate.net

Alkylation of the amino group is also a feasible transformation. N-monoalkylation of aminopyridines can be achieved using methods such as reaction with a carboxylic acid in the presence of sodium borohydride. researchgate.net It is important to control the reaction conditions to avoid N,N-dialkylation or competitive alkylation at the pyridine ring nitrogen. chemrxiv.org The nucleophilicity of the 2-aminopyridine (B139424) derivatives can be influenced by other substituents on the ring; electron-donating groups tend to increase the rate of N-alkylation. acs.org

Diazotization and Coupling Reactions

The primary aromatic amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This reaction forms a pyridinediazonium salt. rsc.org These diazonium salts are versatile intermediates that can be converted into a wide array of functional groups. researchgate.net

For example, through Sandmeyer-type reactions, the diazonium group can be replaced by halides (Cl, Br), a cyano group, or a hydroxyl group. A one-pot synthesis of chloropyridines from aminopyridines via diazotization has been developed, showcasing the synthetic utility of this transformation. scientific.net The stability and reactivity of the pyridinediazonium salt can be influenced by the reaction medium and the other substituents present on the pyridine ring. rsc.orgresearchgate.net

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group at the C-3 position is a primary alcohol and exhibits the characteristic reactivity of this functional group.

It can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of reagent will determine the extent of the oxidation. For instance, mild oxidizing agents like manganese dioxide (MnO₂) are often used for the selective oxidation of benzylic-type alcohols to aldehydes, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to the carboxylic acid. The electrocatalytic oxidation of hydroxymethylpyridines has also been investigated as a method for this conversion. researchgate.netresearchgate.net

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This transformation activates the position for subsequent nucleophilic substitution reactions, allowing for the introduction of various nucleophiles at the benzylic carbon.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol group in (6-Amino-2-methylpyridin-3-yl)methanol would be expected to yield 6-amino-2-methylnicotinaldehyde (B1528202) and subsequently 6-amino-2-methylnicotinic acid. A variety of oxidizing agents are typically employed for such transformations of pyridyl-methanols. However, specific research detailing the application of these methods to (6-Amino-2-methylpyridin-3-yl)methanol, including reagents, reaction conditions, and product yields, could not be identified in the performed literature search.

Interactive Data Table: Oxidation Reactions of (6-Amino-2-methylpyridin-3-yl)methanol (No specific experimental data found in the literature search for this compound.)

| Product | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-Amino-2-methylnicotinaldehyde | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

| 6-Amino-2-methylnicotinic acid | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Esterification and Etherification Reactions

The hydroxyl group of (6-Amino-2-methylpyridin-3-yl)methanol is a potential site for esterification and etherification reactions. Esterification would typically involve reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) under acidic or basic catalysis. Etherification could be achieved through methods such as the Williamson ether synthesis. Despite the fundamental nature of these reactions, scholarly articles providing specific examples, procedural details, or reaction outcomes for the esterification and etherification of (6-Amino-2-methylpyridin-3-yl)methanol were not found.

Interactive Data Table: Esterification and Etherification of (6-Amino-2-methylpyridin-3-yl)methanol (No specific experimental data found in the literature search for this compound.)

| Reaction Type | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Esterification | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

| Etherification | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Exploration of Reaction Mechanisms and Transition States

A comprehensive understanding of the chemical reactivity of (6-Amino-2-methylpyridin-3-yl)methanol would involve the study of its reaction mechanisms, including the characterization of intermediates and transition states. Such studies, often involving kinetic experiments and computational chemistry, are crucial for optimizing reaction conditions and understanding substituent effects. The literature search did not yield any mechanistic or computational studies focused on the oxidation, esterification, or etherification reactions of this specific compound. Therefore, detailed information on its reaction pathways and transition state geometries is not currently available.

Applications of 6 Amino 2 Methylpyridin 3 Yl Methanol As a Building Block and in Functional Materials

Role in Complex Organic Synthesis

The strategic placement of reactive functional groups—an amino group, a hydroxyl group, and a methyl group—on the pyridine (B92270) scaffold makes (6-Amino-2-methylpyridin-3-yl)methanol a versatile precursor in the construction of more elaborate molecular architectures. These functional groups offer multiple reaction sites for derivatization and cyclization, enabling the synthesis of a diverse array of complex organic structures.

Construction of Polyfunctionalized Pyridine Scaffolds

The inherent functionality of (6-Amino-2-methylpyridin-3-yl)methanol serves as a robust starting point for the synthesis of polyfunctionalized pyridine derivatives. The amino group can readily undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, allowing for the introduction of a wide range of substituents. Similarly, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. This multi-handle nature of the molecule allows for a stepwise and controlled elaboration of the pyridine core, leading to the generation of highly decorated pyridine scaffolds that are often key intermediates in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of Fused Heterocyclic Systems

One of the most significant applications of (6-Amino-2-methylpyridin-3-yl)methanol in organic synthesis is its use as a precursor for the construction of fused heterocyclic systems. The presence of the amino group ortho to the ring nitrogen and the adjacent hydroxymethyl group provides a reactive di-functional unit that can participate in cyclocondensation reactions with various bifunctional reagents. For instance, reaction with α-haloketones or α,β-unsaturated carbonyl compounds can lead to the formation of imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyridines, respectively. These fused heterocyclic cores are prevalent in a multitude of biologically active molecules and functional materials.

Table 1: Examples of Fused Heterocyclic Systems Derived from Aminopyridine Precursors

| Fused Heterocycle | Synthetic Precursor(s) | Key Reaction Type |

|---|---|---|

| Imidazo[1,2-a]pyridine | 2-Aminopyridine (B139424), α-Haloketone | Cyclocondensation |

| Pyrazolo[1,5-a]pyridine | N-Aminopyridinium ylide, Alkene | [3+2] Cycloaddition |

Ligand Design and Metal Coordination Chemistry

The nitrogen atom of the pyridine ring and the exocyclic amino and hydroxyl groups of (6-Amino-2-methylpyridin-3-yl)methanol are all potential coordination sites for metal ions. This characteristic makes it an attractive scaffold for the design of novel chelating ligands and the study of their coordination chemistry with various metals.

Development of Novel Chelating Ligands

The structural rigidity of the pyridine ring combined with the flexibility of the hydroxymethyl and amino substituents allows for the design of ligands with specific coordination geometries. (6-Amino-2-methylpyridin-3-yl)methanol can act as a bidentate or tridentate ligand, depending on the nature of the metal ion and the reaction conditions. The amino and hydroxymethyl groups can coordinate to a metal center to form a stable five-membered chelate ring. Furthermore, the pyridine nitrogen can also participate in coordination, leading to the formation of more complex and stable metal complexes. Modifications of the amino and hydroxyl groups can further tune the electronic and steric properties of the resulting ligands, enabling the synthesis of a family of related ligands with tailored coordination preferences.

Formation and Characterization of Metal Complexes

Table 2: Potential Coordination Modes of (6-Amino-2-methylpyridin-3-yl)methanol

| Coordination Mode | Coordinating Atoms | Potential Chelate Ring Size |

|---|---|---|

| Bidentate | Amino N, Hydroxyl O | 5-membered |

| Bidentate | Pyridine N, Amino N | 5-membered |

Potential in Advanced Material Science

The unique molecular structure of (6-Amino-2-methylpyridin-3-yl)methanol also suggests its potential utility in the development of advanced functional materials. The presence of hydrogen bond donors (amino and hydroxyl groups) and acceptors (pyridine and amino nitrogen atoms) can facilitate the formation of well-ordered supramolecular structures through hydrogen bonding interactions.

The incorporation of this pyridine derivative into larger molecular frameworks or polymeric structures could lead to materials with interesting optical or electronic properties. For example, the pyridine ring is a known chromophore, and its electronic properties can be modulated by the substituents. This opens up possibilities for the design of new fluorescent materials or organic light-emitting diodes (OLEDs). Furthermore, the ability of the molecule to coordinate with metal ions could be exploited in the creation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, separation, and catalysis. While the exploration of (6-Amino-2-methylpyridin-3-yl)methanol in material science is still in its early stages, its versatile chemical nature holds significant promise for the future development of novel functional materials.

Integration into Polymer Architectures

There is no available research data on the integration of (6-Amino-2-methylpyridin-3-yl)methanol into polymer architectures.

Application in Supramolecular Chemistry

There is no available research data on the application of (6-Amino-2-methylpyridin-3-yl)methanol in supramolecular chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-Amino-2-methylpyridin-3-yl)methanol, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via selective functionalization of pyridine derivatives. A plausible route involves:

- Step 1 : Starting with a pre-functionalized pyridine core (e.g., 2-methyl-3-hydroxypyridine).

- Step 2 : Introducing the amino group via catalytic amination or nucleophilic substitution, depending on precursor availability.

- Step 3 : Reduction of a ketone intermediate (e.g., using LiAlH₄, as demonstrated for analogous fluorinated pyridinols ).

- Optimization : Design a factorial experiment varying temperature, solvent polarity (e.g., DMSO vs. THF), and reducing agent stoichiometry. Monitor purity via HPLC (C18 column, methanol/water gradient) and characterize intermediates via ¹H/¹³C NMR .

Q. How can researchers validate the structural integrity and purity of (6-Amino-2-methylpyridin-3-yl)methanol post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis : Use ¹H NMR to confirm the presence of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups. Compare chemical shifts with databases (e.g., PubChem entries for similar pyridinemethanol derivatives ).

- Chromatographic Purity : Employ reverse-phase HPLC with UV detection (λ = 254 nm). Optimize mobile phase composition (e.g., acetonitrile:buffer) using experimental design principles to resolve impurities .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out byproducts.

Q. What are the key stability considerations for storing (6-Amino-2-methylpyridin-3-yl)methanol in laboratory settings?

- Methodological Answer :

- Degradation Pathways : Amino groups may oxidize; hydroxymethyl groups can dehydrate. Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels.

- Storage Recommendations : Store in amber vials under inert gas (N₂/Ar) at -20°C for long-term stability. For short-term use, refrigeration (2–8°C) in anhydrous solvents (e.g., dried DMSO) is advised .

Advanced Research Questions

Q. How does the amino group in (6-Amino-2-methylpyridin-3-yl)methanol influence its bioactivity compared to halogenated analogs?

- Methodological Answer :

- Comparative Binding Studies : Use molecular docking to simulate interactions with biological targets (e.g., enzymes). Compare with fluorinated analogs (e.g., (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol ).

- Empirical Validation : Synthesize halogenated derivatives and test in vitro for bioactivity (e.g., enzyme inhibition assays). The amino group may enhance hydrogen bonding but reduce lipophilicity vs. trifluoromethyl groups.

Q. What advanced analytical techniques are suitable for quantifying trace impurities in (6-Amino-2-methylpyridin-3-yl)methanol?

- Methodological Answer :

- LC-MS/MS : Use multiple reaction monitoring (MRM) to detect degradation products at ppm levels.

- NMR Relaxometry : Quantify impurities via ¹H NMR relaxation times, particularly for isomers or tautomers .

- Hyphenated Techniques : Pair GC-MS with derivatization (e.g., silylation) for volatile byproducts .

Q. How can researchers resolve contradictory data in studies involving (6-Amino-2-methylpyridin-3-yl)methanol’s reactivity or bioactivity?

- Methodological Answer :

- Root-Cause Analysis : Apply principles from longitudinal study designs (e.g., temporal data tracking ). For instance, discrepancies in catalytic efficiency might arise from batch-to-batch purity variations.

- Meta-Analysis : Aggregate data from independent studies, adjusting for variables like solvent polarity or assay conditions. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors.

- Reproducibility Protocols : Standardize synthetic and analytical workflows across labs, referencing PubChem’s AI-driven synthesis planning tools for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.